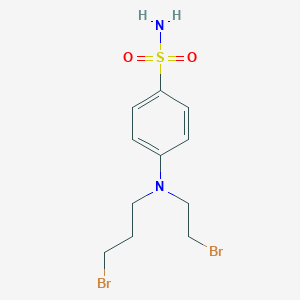![molecular formula C15H22BrNO3S B224516 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as BESPEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in pharmacology and medicinal chemistry. BESPEP is a piperidine-based compound that contains a sulfonyl group and an ethoxyphenyl ring.
Aplicaciones Científicas De Investigación
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been extensively studied for its potential applications in pharmacology and medicinal chemistry. One of the primary research areas is its use as a potential therapeutic agent for various diseases such as cancer, inflammation, and cardiovascular diseases. 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting specific enzymes and signaling pathways involved in the pathogenesis of these diseases. Additionally, 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been studied for its potential use as a diagnostic tool in medical imaging due to its ability to selectively bind to specific biomolecules.
Mecanismo De Acción
The mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves its ability to interact with specific enzymes and signaling pathways involved in various biological processes. 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to selectively inhibit the activity of specific enzymes such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the pathogenesis of inflammation and cancer. Additionally, 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to modulate specific signaling pathways such as the MAPK and PI3K/Akt pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine inhibits the proliferation of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine exhibits anti-inflammatory and anti-tumor activities in animal models. Additionally, 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to have a favorable pharmacokinetic profile, making it suitable for various scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments, including its high purity, stability, and reproducibility. Additionally, 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been shown to exhibit selective inhibition of specific enzymes and signaling pathways, making it a valuable tool for studying various biological processes. However, one limitation of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has significant potential for future research in various scientific fields. One potential direction is the development of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine-based drugs for the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine and its potential interactions with other biomolecules. Furthermore, the development of novel synthesis methods for 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine may lead to the discovery of new compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine involves a multistep process that begins with the reaction of 5-bromo-2-ethoxyaniline with sodium hydride, followed by the reaction of the resulting product with 1,2-dibromoethane. The final step involves the reaction of the resulting product with piperidine and sulfur dioxide to obtain 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine. The synthesis method of 1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Propiedades
Nombre del producto |
1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine |
|---|---|
Fórmula molecular |
C15H22BrNO3S |
Peso molecular |
376.3 g/mol |
Nombre IUPAC |
1-(5-bromo-2-ethoxyphenyl)sulfonyl-2-ethylpiperidine |
InChI |
InChI=1S/C15H22BrNO3S/c1-3-13-7-5-6-10-17(13)21(18,19)15-11-12(16)8-9-14(15)20-4-2/h8-9,11,13H,3-7,10H2,1-2H3 |
Clave InChI |
WNJRWOMZHKGSER-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
SMILES canónico |
CCC1CCCCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)

![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)




![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)